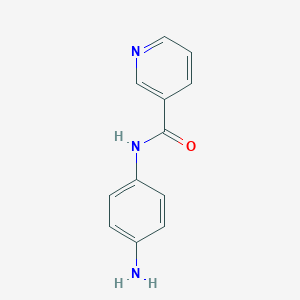

N-(4-Aminophenyl)nicotinamide

Overview

Description

N-(4-Aminophenyl)nicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound has the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-Aminophenyl)nicotinamide typically involves the reaction of 4-aminobenzoyl chloride with nicotinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures . Another method involves the reflux of nicotinoyl chloride with 4-aminomethylbenzoate in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)nicotinamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

Dermatological Applications

1.1 Skin Aging and Hyperpigmentation

N-(4-Aminophenyl)nicotinamide has been shown to have significant effects on skin health. Research indicates that nicotinamide can attenuate skin aging and hyperpigmentation through various mechanisms, including the stabilization of cytoskeletal proteins and the inhibition of reactive oxygen species (ROS) generation . In vitro studies have demonstrated that nicotinamide protects human epidermal melanocytes from UV-induced DNA damage, reducing cyclobutane pyrimidine dimers and 8-hydroxy-2’-deoxyguanosine levels .

1.2 Anti-Inflammatory Effects

The compound exhibits anti-inflammatory properties as well. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests that this compound could be beneficial in treating inflammatory skin conditions.

Cancer Research

2.1 DNA Repair Mechanisms

This compound plays a crucial role in DNA repair processes. As a precursor to NAD+, it is involved in the activity of poly(ADP-ribose) polymerases (PARPs), which are essential for repairing DNA damage . Studies have shown that increasing intracellular NAD+ levels with nicotinamide enhances the repair of DNA damage caused by genotoxic agents . This property is particularly relevant in cancer therapy, where DNA repair mechanisms are often compromised.

2.2 Protection Against Carcinogenesis

Nicotinamide has been implicated in protecting against UV-induced carcinogenesis. Clinical trials have demonstrated that topical application of nicotinamide can prevent UV-induced immunosuppression in humans, suggesting its potential as a protective agent against skin cancers .

Cellular Mechanisms

3.1 Modulation of Cellular Metabolism

This compound influences cellular metabolism by modulating the activity of sirtuins, a family of proteins involved in cellular regulation and stress responses . It has been shown to decrease oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase . This dual role of acting as an antioxidant while also being a substrate for NAD+ synthesis highlights its importance in maintaining cellular health.

3.2 Neuroprotective Effects

Emerging research indicates that this compound may also have neuroprotective effects. By promoting NAD+ synthesis, it could enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

Summary Table: Key Applications of this compound

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)nicotinamide involves its interaction with nicotinamide adenine dinucleotide (NAD) and related enzymes. It acts as an inhibitor of certain enzymes, thereby affecting various metabolic pathways . The compound’s effects are mediated through its role as a component of coenzymes, including NAD and NADP .

Comparison with Similar Compounds

Similar Compounds

Para-aminobenzoic acid: Shares structural similarities and is used in similar applications.

Nicotinamide: A related compound with similar biological activities.

Uniqueness

N-(4-Aminophenyl)nicotinamide is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and therapeutic applications.

Biological Activity

N-(4-Aminophenyl)nicotinamide (APN) is a synthetic compound derived from nicotinamide, notable for its diverse biological activities and therapeutic potential. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H11N3O

- Molecular Weight : 213.24 g/mol

APN is characterized by its amino group, which allows it to participate in various chemical reactions, including oxidation and substitution reactions. These properties contribute to its biological activities and applications in medicinal chemistry.

APN interacts with nicotinamide adenine dinucleotide (NAD) and related enzymes, functioning as an inhibitor of certain metabolic pathways. This inhibition can affect processes such as:

- Cellular Metabolism : By influencing NAD-dependent enzymes.

- Apoptosis Regulation : Modulating apoptotic pathways, potentially leading to cancer cell death.

Antibacterial and Antifungal Properties

Research indicates that APN exhibits significant antibacterial and antifungal activities. It has been tested against various pathogens, showing potential as a therapeutic agent in treating infections.

Anticancer Potential

APN has been explored for its anticancer properties. A study found that derivatives of APN demonstrated cytotoxic effects on leukemia cells (KG-1), with IC50 values in the micromolar range, comparable to established chemotherapeutic agents .

Neuroprotective Effects

A case study highlighted the role of nicotinamide metabolism in neurodegenerative diseases. The patient's inability to metabolize nicotinamide effectively underscored the importance of this metabolic pathway, suggesting that APN could have neuroprotective effects by enhancing NAD levels .

Case Study: Dysfunctional Nicotinamide Metabolism

A 20-year-old male presented with a neurodegenerative condition linked to dysfunctional nicotinamide metabolism. Following a nicotinamide challenge, metabolic profiling revealed significant insights into the patient's condition, indicating that high doses of nicotinamide could restore some metabolic functions . This emphasizes the potential role of APN in therapeutic strategies targeting metabolic dysfunctions.

Comparative Studies

Comparative studies have shown that APN shares structural similarities with other compounds like para-aminobenzoic acid (PABA) and nicotinamide but possesses unique interactions with specific molecular targets. This uniqueness may enhance its efficacy in certain applications compared to these related compounds .

Data Summary

Future Directions

The exploration of this compound's biological activity is still ongoing, with potential applications in:

- Cancer Therapy : Further studies are needed to evaluate its efficacy and safety profiles in clinical settings.

- Metabolic Disorders : Investigating its role in enhancing NAD metabolism could provide insights into treatment strategies for metabolic diseases.

Properties

IUPAC Name |

N-(4-aminophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIOLOFFPBBNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360655 | |

| Record name | N-(4-Aminophenyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19060-64-1 | |

| Record name | N-(4-Aminophenyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19060-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.